1-(2,5-dimethylphenyl)-4-(4-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylphenyl)-4-(4-methylcyclohexyl)piperazine, commonly known as DMCM, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMCM is a non-benzodiazepine compound that acts as a positive allosteric modulator of GABA-A receptors.
Mechanism of Action
DMCM acts as a positive allosteric modulator of GABA-A receptors. It enhances the activity of GABA, the major inhibitory neurotransmitter in the central nervous system, leading to anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
DMCM has been found to increase the amplitude and duration of GABA-A receptor-mediated chloride ion currents, leading to hyperpolarization of neurons and a decrease in neuronal excitability. DMCM has also been shown to increase the release of GABA from presynaptic terminals, further enhancing its inhibitory effects.
Advantages and Limitations for Lab Experiments
DMCM has several advantages as a research tool. It is a non-benzodiazepine compound, which means it does not have the same side effects as benzodiazepines, such as addiction and tolerance. DMCM is also highly selective for GABA-A receptors, making it a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions.
However, DMCM also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. DMCM can also be toxic at high doses, which limits its use in animal studies.
Future Directions
There are several future directions for the study of DMCM. One area of research is the development of DMCM analogs with improved pharmacological properties, such as longer half-life and lower toxicity. Another area of research is the study of DMCM in combination with other drugs, such as antidepressants and antipsychotics, to determine its potential as an adjunct therapy. Finally, the role of DMCM in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, warrants further investigation.
Synthesis Methods
DMCM can be synthesized by the reaction of 2,5-dimethylphenylhydrazine with 4-methylcyclohexanone in the presence of a reducing agent like sodium borohydride. The reaction leads to the formation of DMCM as a white crystalline solid with a melting point of 118-120°C.
Scientific Research Applications
DMCM has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in the treatment of anxiety, insomnia, and epilepsy. DMCM has also been studied for its potential use as an anesthetic agent.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-methylcyclohexyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-15-5-8-18(9-6-15)20-10-12-21(13-11-20)19-14-16(2)4-7-17(19)3/h4,7,14-15,18H,5-6,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQPFYRJGWOLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-(4-methylcyclohexyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.